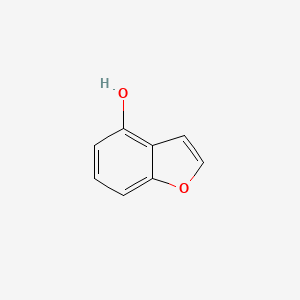

Benzofuran-4-ol

概要

説明

Benzofuran derivatives are a significant class of compounds that are widely distributed in nature and exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds have therefore garnered considerable attention from the chemical and pharmaceutical research communities. Benzofuran-4-ol, as a member of this family, shares the core structure that is the focus of extensive research due to its potential applications in drug development.

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest due to their complex structures and potent biological activities. The first enantioselective formal [5+4] cycloaddition under palladium catalysis has been developed to produce benzofuran-fused nine-membered rings, which can undergo unique rearrangements to form densely substituted polycyclic heterocycles . Additionally, novel methods for constructing benzofuran rings have been discovered, such as a unique free radical cyclization cascade and proton quantum tunneling, which offer high yields and fewer side reactions . Lewis acid-catalyzed synthesis has also been employed to create 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their biological activity. The actual structure of benzofuranone-typical compounds in solution has been confirmed to be the lactone form rather than the enol form . The introduction of metallole units into benzofuran-fused silole and germole derivatives has been shown to enhance conjugation by raising the HOMO energy level . Furthermore, the construction of benzofuran-3(2H)-one scaffolds with a quaternary center has been achieved through Rh/Co relay catalyzed C-H functionalization/annulation .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions. For instance, a silver-catalyzed synthesis of 4-substituted benzofurans involves a cascade oxidative coupling-annulation protocol . The biological properties of synthetic benzofuran derivatives have been evaluated, revealing that their antiproliferative activity correlates with lipophilicity and their ability to bind telomeric DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are essential for their function as antioxidants and therapeutic agents. The thermodynamic driving forces of benzofuranone-typical compounds to release protons, hydrogen atoms, and electrons have been determined, suggesting their potential as hydrogen-atom-donating antioxidants . The crystal structures of benzofuran-fused silole and germole derivatives, including their reversible dimerization behavior, have been elucidated .

科学的研究の応用

Benzofuran Compounds in Antimicrobial Therapy

- Summary of Application: Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been established as efficient derivatives in diverse fields of antimicrobial therapy .

- Results or Outcomes: The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Benzofuran Compounds in Anti-tumor Therapy

- Summary of Application: Benzofuran compounds have shown strong biological activities such as anti-tumor . They are potential natural drug lead compounds .

- Results or Outcomes: Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Benzofuran Compounds in Anti-oxidative Therapy

- Summary of Application: Benzofuran compounds have been found to exhibit strong anti-oxidative activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

- Results or Outcomes: The anti-oxidative properties of benzofuran compounds make them potential therapeutic agents in conditions where oxidative stress plays a key role .

Benzofuran Compounds in Anti-viral Therapy

- Summary of Application: Benzofuran compounds have shown strong biological activities such as anti-viral . They are potential natural drug lead compounds .

- Results or Outcomes: Novel benzofuran compounds have been developed and utilized as anti-viral agents .

Benzofuran Compounds in Anti-hepatitis C Therapy

- Summary of Application: The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Results or Outcomes: Novel macrocyclic benzofuran compounds have been developed and utilized as anti-hepatitis C agents .

Benzofuran Compounds in Anti-psoriasis Therapy

- Summary of Application: Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as psoriasis .

- Results or Outcomes: Benzofuran derivatives such as psoralen, 8-methoxypsoralen and angelicin have been developed and utilized as anti-psoriasis agents .

将来の方向性

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They are seen as promising structures for the development of new therapeutic agents, especially in the search for efficient antimicrobial candidates . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

特性

IUPAC Name |

1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBCZETZIPZOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469337 | |

| Record name | Benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-4-ol | |

CAS RN |

480-97-7 | |

| Record name | 4-Benzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

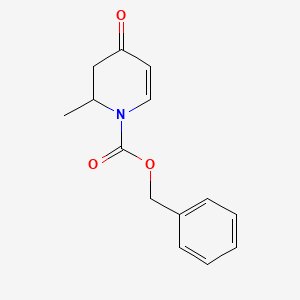

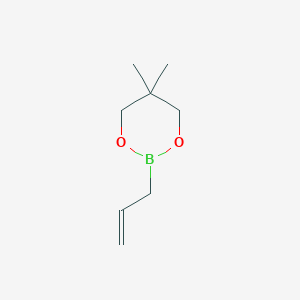

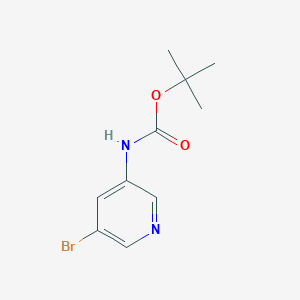

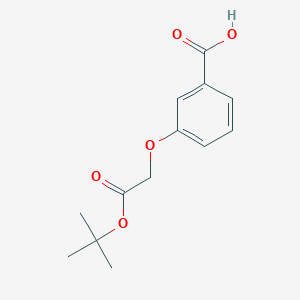

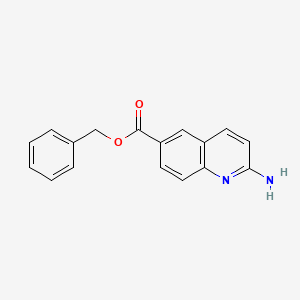

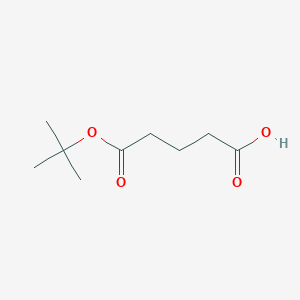

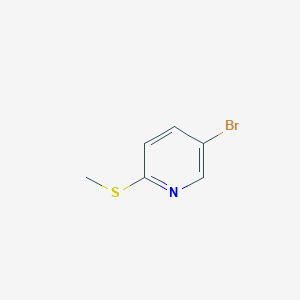

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)

![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)